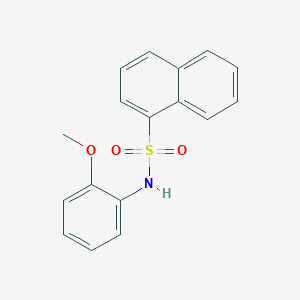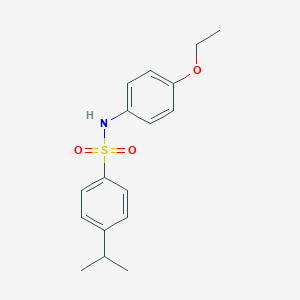
2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide, also known as BI-4, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. BI-4 has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide is not fully understood, but it has been shown to interact with several molecular targets in cells. 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition by 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide leads to changes in gene expression that can result in cell death or other cellular responses. 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide has also been shown to inhibit the activity of protein kinase CK2, which is involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects
2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide has a range of biochemical and physiological effects that have been studied in vitro and in vivo. In cancer cells, 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide has been shown to induce cell death through apoptosis and autophagy. In neurodegenerative disease models, 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide has been shown to protect neurons from oxidative stress and inflammation. In inflammation models, 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide as a research tool is its specificity for HDAC inhibition and CK2 inhibition. This specificity allows researchers to study the effects of these molecular targets on cellular processes without the confounding effects of other compounds. One limitation of 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide is its relatively low potency compared to other HDAC inhibitors and CK2 inhibitors. This limitation can be overcome by using higher concentrations of 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide or by using 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide in combination with other compounds.
Orientations Futures
There are several future directions for research on 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide. One direction is to study the effects of 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide in combination with other compounds, such as chemotherapy drugs or other HDAC inhibitors. Another direction is to study the effects of 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide in animal models of disease, including cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide and its effects on cellular processes.
Méthodes De Synthèse
2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-aminobenzisoxazole with 4-iodobenzyl bromide, followed by the reaction of the resulting intermediate with acetic anhydride. The final product is obtained through purification using column chromatography. This synthesis method has been optimized to yield high purity and high yield of 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide.
Applications De Recherche Scientifique
2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide has been studied for its potential as a therapeutic agent in a range of diseases, including cancer, neurodegenerative diseases, and inflammation. In cancer research, 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide has been shown to inhibit the growth of cancer cells and induce cell death in vitro and in vivo. In neurodegenerative disease research, 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide has been shown to have neuroprotective effects and improve cognitive function in animal models. In inflammation research, 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide has been shown to reduce inflammation and oxidative stress in vitro and in vivo.
Propriétés
Formule moléculaire |
C15H11IN2O2 |
|---|---|
Poids moléculaire |
378.16 g/mol |
Nom IUPAC |
2-(1,2-benzoxazol-3-yl)-N-(4-iodophenyl)acetamide |
InChI |
InChI=1S/C15H11IN2O2/c16-10-5-7-11(8-6-10)17-15(19)9-13-12-3-1-2-4-14(12)20-18-13/h1-8H,9H2,(H,17,19) |
Clé InChI |
RXPHDXGRMJBDEA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NC3=CC=C(C=C3)I |
SMILES canonique |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NC3=CC=C(C=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Hydroxy-5-[(4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B229834.png)
![2-{[(4-Ethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B229835.png)

![5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid](/img/structure/B229842.png)

![4-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-benzoic acid](/img/structure/B229845.png)
![2-Hydroxy-5-[(1-naphthylsulfonyl)amino]benzoic acid](/img/structure/B229847.png)
![{[(4-Chloro-3-methylphenyl)sulfonyl]amino}acetic acid](/img/structure/B229848.png)





![Methyl 2-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B229864.png)